molecular formula C20H13N5O3S B2497667 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide CAS No. 1903684-37-6

2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide

Cat. No. B2497667
M. Wt: 403.42
InChI Key: JKSXHBUADWGWIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide" often involves multiple steps, including the formation of key intermediates such as [1,2,4]triazolo[4,3-b]pyridazine derivatives and thiazolo and triazolo pyrimidines. These processes typically involve cyclization reactions, substitution, and the use of specific reagents to achieve the desired heterocyclic framework. For example, the synthesis of triazolo[4,3-b]pyridazine derivatives from N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides through replacement reactions demonstrates the complexity and specificity of these synthetic routes (Ilić et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by a complex arrangement of multiple heterocyclic rings, including triazolo, pyridazine, and chromene moieties. X-ray crystallography and NMR spectroscopy are crucial techniques for determining these structures, providing insights into the arrangement of atoms and the conformation of the molecules. For instance, studies on similar compounds have elucidated structures featuring chromeno and triazolopyrimidines moieties, highlighting the diversity of molecular frameworks possible within this class of compounds (Amr et al., 2016).

Scientific Research Applications

Antiproliferative Activity

Compounds related to the queried chemical structure, specifically [1,2,4]triazolo[4,3-b]pyridazin derivatives, have been synthesized and evaluated for their antiproliferative activities. These derivatives have shown the ability to inhibit the proliferation of endothelial and tumor cells, indicating potential applications in cancer research and therapy (Ilić et al., 2011).

Molecular Docking for Breast Cancer

Chromeno[4,3-b]pyridine derivatives, closely related to the compound , have been synthesized and assessed through molecular docking studies for their activity against breast cancer cells. These studies have found specific compounds exhibiting high activity towards the breast cancer cell line, indicating their potential as therapeutic agents (Abd El Ghani et al., 2022).

Biophysical Studies

Research on triazole-coumarin compounds, including those with structural similarities to the queried compound, has explored their binding interactions with serum albumins. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents, suggesting the compound's relevance in drug development (Paul et al., 2019).

Antimicrobial Activity

The synthesis of new heterocyclic compounds, including chromone and triazole derivatives, has been reported with an emphasis on their antimicrobial properties. These compounds have shown promising results in inhibiting various microbial strains, indicating potential applications in developing new antimicrobial agents (Darwish, 2014).

properties

IUPAC Name

2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O3S/c26-19(14-9-12-3-1-2-4-16(12)28-20(14)27)21-10-18-23-22-17-6-5-15(24-25(17)18)13-7-8-29-11-13/h1-9,11H,10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSXHBUADWGWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide

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